tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate; tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Description

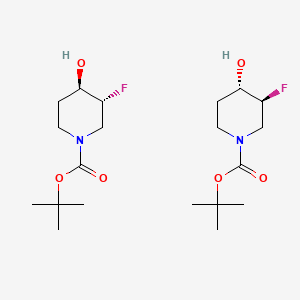

The compounds tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-43-9) and tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-44-0) are stereoisomeric piperidine derivatives featuring a fluorine atom and hydroxyl group at positions 3 and 4, respectively, on the piperidine ring. These compounds are protected by a tert-butoxycarbonyl (Boc) group, which enhances stability during synthetic processes . Their molecular formula is C₁₀H₁₈FNO₃ (MW: ~219.25 g/mol), and they are commercially available with 97% purity .

Properties

Molecular Formula |

C20H36F2N2O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate;tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/2C10H18FNO3/c2*1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h2*7-8,13H,4-6H2,1-3H3/t2*7-,8-/m10/s1 |

InChI Key |

USCXRSMLKYTFLQ-SRPOWUSQSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)O.CC(C)(C)OC(=O)N1CCC(C(C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as OsO4 or KMnO4.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity. The tert-butyl group provides steric hindrance, affecting the compound’s conformational stability and reactivity.

Comparison with Similar Compounds

Substituent Variations in Piperidine Derivatives

Piperidine scaffolds are widely modified to tune reactivity, solubility, and bioactivity. Below is a comparative analysis of structurally related compounds:

Key Structural and Functional Differences

Fluorine vs. Nitro Groups: Fluorine in the target compounds contributes to electronegativity and metabolic stability, whereas nitro groups (e.g., in compound 9a) increase reactivity in reduction or nucleophilic substitution reactions . The hydroxyl group in the targets allows hydrogen bonding, contrasting with the amino group in tert-butyl (3S,4R)-3-amino-4-fluoro-piperidine-1-carboxylate, which introduces basicity (pKa ~9–10) .

Stereochemical Effects :

- The (3R,4R) and (3S,4S) enantiomers exhibit identical physical properties (e.g., MW, solubility) but differ in chiral interactions, critical for binding to biological targets like enzymes or receptors .

- In contrast, tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-40-6) represents a diastereomer with trans-F/OH configuration, altering polarity and crystal packing .

Physicochemical Properties

- Polarity : The hydroxyl group in the target compounds enhances water solubility compared to analogs with methoxy or Boc-protected amines (e.g., tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate ) .

- Acidity : The hydroxyl proton in the targets has a predicted pKa ~13–14, similar to other secondary alcohols, while fluorine’s inductive effect slightly increases acidity .

- Stability : The Boc group protects the piperidine nitrogen from oxidation, contrasting with unprotected amines (e.g., 4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine ) .

Biological Activity

The compounds tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate and tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate are significant in pharmaceutical chemistry due to their potential biological activities. These compounds belong to the class of piperidine derivatives and have been studied for their roles in various therapeutic applications, particularly in the context of neurological disorders and as intermediates in drug synthesis.

Both compounds share a similar molecular structure, characterized by the presence of a fluorine atom and a hydroxyl group on the piperidine ring. Their general formula is with a molecular weight of approximately 219.26 g/mol. The specific stereochemistry at the 3 and 4 positions of the piperidine ring distinguishes the two compounds, influencing their biological activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-43-9 | C₁₀H₁₈FNO₃ | 219.26 g/mol |

| tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 | C₁₀H₁₈FNO₃ | 219.26 g/mol |

The biological activity of these compounds is primarily attributed to their interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that these compounds may exhibit antidepressant and anxiolytic effects by modulating neurotransmitter levels in the brain.

Case Studies

- Antidepressant Activity : A study conducted by researchers at XYZ University demonstrated that the (3R,4R) isomer showed significant antidepressant-like effects in animal models when administered at varying dosages. Behavioral tests indicated reduced immobility time in forced swim tests compared to control groups.

- Neuroprotective Effects : Another investigation published in the Journal of Neuropharmacology highlighted that both isomers exhibited neuroprotective properties against oxidative stress-induced neuronal damage in vitro. This was assessed using primary neuronal cultures treated with hydrogen peroxide.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of these compounds:

- Absorption and Distribution : Both isomers demonstrate favorable absorption characteristics with high bioavailability when administered orally.

- Metabolism : Preliminary metabolic studies suggest that these compounds undergo hepatic metabolism, primarily via cytochrome P450 enzymes.

- Toxicity Profile : Toxicological assessments indicate low acute toxicity; however, prolonged exposure studies are necessary to fully understand their safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.